molecular formula C18H20N2O2 B13859182 2-(Cyclohexylamino)-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione

2-(Cyclohexylamino)-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione

Cat. No.: B13859182
M. Wt: 296.4 g/mol
InChI Key: UBQBKNFAICQJRN-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione is an organic compound that features a cyclohexylamino group and a phenylamino group attached to a cyclohexadiene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione typically involves the reaction of cyclohexylamine and phenylamine with a suitable precursor that contains the cyclohexadiene-dione core. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Catalysts such as acids or bases may also be used to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione groups to diol groups.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce diol derivatives.

Scientific Research Applications

2-(Cyclohexylamino)-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,4-Phenylenediamine: A compound with similar structural features but different functional groups.

    Cyclohexylamine: Shares the cyclohexylamino group but lacks the phenylamino and dione groups.

    Phenylamine: Contains the phenylamino group but does not have the cyclohexylamino and dione groups.

Uniqueness

2-(Cyclohexylamino)-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione is unique due to the presence of both cyclohexylamino and phenylamino groups attached to a cyclohexadiene-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-anilino-5-(cyclohexylamino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C18H20N2O2/c21-17-12-16(20-14-9-5-2-6-10-14)18(22)11-15(17)19-13-7-3-1-4-8-13/h1,3-4,7-8,11-12,14,19-20H,2,5-6,9-10H2

InChI Key

UBQBKNFAICQJRN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC(=O)C(=CC2=O)NC3=CC=CC=C3

Origin of Product

United States

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